1-(2-Amino-4-fluorophenyl)ethanone (CAS 159305-15-4) is a specialized, fluorinated ortho-aminoacetophenone building block utilized in the synthesis of nitrogen-containing heterocycles such as 7-fluoroquinolines, 6-fluoroindazoles, and fluorinated quinazolines. As a bifunctional precursor containing both a nucleophilic amine and an electrophilic/enolizable acetyl group, its primary procurement value lies in providing a pre-installed para-fluorine atom (relative to the acetyl group) that is difficult to introduce regioselectively at later synthetic stages. In industrial workflows, procuring this advanced intermediate bypasses hazardous de novo ortho-acylation protocols, offering a direct, scalable route to metabolically stable, fluorinated active pharmaceutical ingredients (APIs) [1].
Substituting 1-(2-Amino-4-fluorophenyl)ethanone with its unsubstituted counterpart (2-aminoacetophenone) or halogenated analogs (such as 2-amino-4-chloroacetophenone) fundamentally alters both process chemistry and downstream material performance. The electron-withdrawing nature of the fluorine atom significantly modulates the nucleophilicity of the adjacent amino group and the pKa of the acetyl protons, directly impacting cyclization kinetics and yields in standard condensation reactions [1]. Furthermore, in medicinal chemistry applications, the specific steric profile (van der Waals radius of 1.47 Å) and high electronegativity of fluorine cannot be replicated by chlorine (1.75 Å) or hydrogen (1.20 Å), as the C-F bond uniquely enhances metabolic stability without introducing the bulk associated with heavier halogens . Consequently, attempting to use non-fluorinated baselines requires complete redesign of the downstream API, while de novo synthesis of the fluorinated core introduces severe manufacturing hazards.
When subjected to formylation-cyclization using sodium methoxide and ethyl formate to produce 4-quinolone derivatives, 1-(2-amino-4-fluorophenyl)ethanone exhibits a significantly different reactivity profile compared to the unsubstituted baseline. The electron-withdrawing nature of the fluorine atom reduces the nucleophilicity of the amine, resulting in a 53% yield of 7-fluoro-4-quinolone, whereas the unsubstituted 2-aminoacetophenone achieves a 98% yield under identical conditions [1].
| Evidence Dimension | Cyclization yield (4-quinolone synthesis) |
| Target Compound Data | 53% yield (7-fluoro-4-quinolone) |
| Comparator Or Baseline | 2-Aminoacetophenone (98% yield of 4-quinolone) |
| Quantified Difference | 45% absolute reduction in baseline yield under standard conditions |
| Conditions | Sodium methoxide (3 eq), ethyl formate (5 eq), THF, room temperature, 60-150 min. |
Buyers must account for the altered reactivity of the fluorinated building block; direct substitution into standard protocols will result in lower yields, necessitating the procurement of higher initial quantities or specific condition optimization.
Synthesizing 1-(2-amino-4-fluorophenyl)ethanone de novo from 3-fluoroaniline via Sugasawa ortho-acylation is highly resource-intensive and hazardous. The established route requires stoichiometric boron trichloride (BCl3) and aluminum chloride (AlCl3) in highly toxic 1,1,2,2-tetrachloroethane at 120 °C, yielding only 60% of the desired product after complex aqueous workup and chromatography [1]. Procuring the pre-formed acetophenone eliminates these severe handling and environmental liabilities.
| Evidence Dimension | Synthetic step bypass and yield |
| Target Compound Data | 100% conversion bypass (procured directly as pure building block) |
| Comparator Or Baseline | 3-Fluoroaniline (requires 60% yield synthesis with BCl3/AlCl3) |
| Quantified Difference | Elimination of 1 hazardous synthetic step and 40% material loss |
| Conditions | Sugasawa reaction: BCl3 (1.05 eq), AlCl3 (1.05 eq), MeCN (3 eq), 1,1,2,2-tetrachloroethane, 120 °C, 16 h. |
Procuring the advanced building block avoids the need for specialized, corrosion-resistant reactors and the disposal of toxic chlorinated solvents, directly improving manufacturing safety and throughput.
1-(2-Amino-4-fluorophenyl)ethanone serves as a direct precursor for 6-fluoro-3-methyl-1H-indazole via diazotization and reductive cyclization. While the unsubstituted 2-aminoacetophenone typically converts to 3-methyl-1H-indazole with high efficiency (>60%), the fluorinated analog yields approximately 33% of the 6-fluoro derivative under standard conditions (HCl, NaNO2, followed by reduction) [1]. This demonstrates that while the fluorine substitution provides critical biological properties, it demands specific process tuning during heterocycle formation.
| Evidence Dimension | Indazole formation yield |
| Target Compound Data | ~33% yield (6-fluoro-3-methyl-1H-indazole) |
| Comparator Or Baseline | 2-Aminoacetophenone (typically >60% yield for 3-methyl-1H-indazole) |
| Quantified Difference | ~50% relative decrease in cyclization efficiency |
| Conditions | Diazotization with NaNO2/HCl in water/hexane, followed by reduction/cyclization |
It highlights the necessity of securing high-purity starting material to maximize the yield of the challenging fluorinated indazole downstream, justifying the premium for this specific compound.
Directly following from its established cyclization profile, this compound is the direct starting material for producing 7-fluoro-4-quinolone cores. Its use bypasses the need for late-stage fluorination, making it suitable for the scalable manufacturing of fluoroquinolone-class antibacterial agents and kinase inhibitors where the 7-fluoro substituent is required for target binding and metabolic resistance [1].
As demonstrated by its diazotization and reductive cyclization data, this compound is a primary precursor for synthesizing 6-fluoro-3-methylindazoles. These scaffolds are utilized in the development of 5-HT receptor agonists and other CNS-active drugs, where the fluorine atom enhances blood-brain barrier penetration and prevents oxidative metabolism at the 6-position [2].
In CDMO (Contract Development and Manufacturing Organization) environments, procuring this pre-formed building block is chosen to eliminate the severe safety and environmental risks associated with the Sugasawa reaction. By avoiding the handling of boron trichloride, aluminum chloride, and toxic chlorinated solvents at high temperatures, manufacturers can streamline their synthetic routes and improve overall process safety [3].